Dehydroclindamycin Hydrochloride

Description

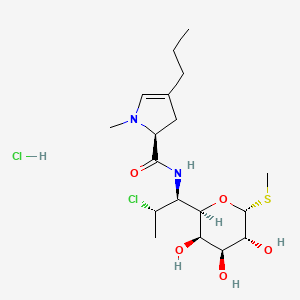

Dehydroclindamycin Hydrochloride is a semi-synthetic derivative of clindamycin, a lincosamide antibiotic. Clindamycin hydrochloride (CAS 21462-39-5) has a molecular formula of C₁₈H₃₄Cl₂N₂O₅S and a molecular weight of 461.444 g/mol . It is bactericidal against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae by inhibiting bacterial protein synthesis via 50S ribosomal subunit binding .

This compound is currently listed as a research chemical, available in milligram quantities with pricing indicative of specialized applications (e.g., €2,000 for 10 mg) . Its exact pharmacological profile, including potency, spectrum, and clinical indications, remains under investigation.

Properties

Molecular Formula |

C18H32Cl2N2O5S |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,3-dihydropyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H31ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h8-9,11-16,18,22-24H,5-7H2,1-4H3,(H,20,25);1H/t9-,11-,12+,13-,14+,15+,16+,18+;/m0./s1 |

InChI Key |

UOJRTDWGDUSAML-VHJGJGDUSA-N |

Isomeric SMILES |

CCCC1=CN([C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)C.Cl |

Canonical SMILES |

CCCC1=CN(C(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl)C.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Common Reagents and Conditions:

Mechanism of Action

Dehydroclindamycin Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains. This inhibition disrupts bacterial growth and leads to cell death.

Molecular Targets and Pathways: The primary molecular target of this compound is the 23S rRNA of the 50S ribosomal subunit. By binding to this site, it interferes with the peptidyl transferase activity, which is essential for protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Clindamycin Hydrochloride

The primary distinction lies in the dehydro modification , which likely alters the molecule’s stereochemistry and binding affinity. Clindamycin hydrochloride’s FTIR spectra (, Table 4) reveal characteristic peaks for functional groups such as -OH, -NH, and -Cl, which may shift or diminish in Dehydroclindamycin due to the introduction of a double bond or loss of hydrogen atoms.

Key Implications :

- The dehydro modification may reduce solubility or bioavailability compared to clindamycin, as seen in other dehydro derivatives .

- Structural changes could confer resistance against bacterial enzymes that inactivate clindamycin, though this requires validation.

Comparison with Other Hydrochloride-Based Antibiotics

Demeclocycline Hydrochloride (Tetracycline Class)

Demeclocycline Hydrochloride (CAS 64-73-3) is a tetracycline antibiotic with a molecular formula of C₂₁H₂₁ClN₂O₈·HCl . It inhibits bacterial 30S ribosomal subunits and is used for acne and SIADH (syndrome of inappropriate antidiuretic hormone).

| Parameter | This compound | Demeclocycline Hydrochloride |

|---|---|---|

| Target Pathogens | Gram-positive | Broad-spectrum (Gram +/-) |

| Mechanism | 50S inhibition | 30S inhibition |

| Clinical Use | Experimental | Approved for acne/SIADH |

Vancomycin Hydrochloride (Glycopeptide Class)

Vancomycin Hydrochloride (CAS 1404-93-9) targets cell wall synthesis in Gram-positive bacteria, including MRSA. It is administered orally or intravenously .

| Parameter | This compound | Vancomycin Hydrochloride |

|---|---|---|

| Spectrum | Narrow (Gram+) | Broad (Gram+, MRSA) |

| Resistance Risk | Moderate (erm gene-mediated) | Low (vancomycin-resistant Enterococci rare) |

Moxifloxacin Hydrochloride (Fluoroquinolone Class)

Moxifloxacin Hydrochloride (CAS 186826-86-8) inhibits DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria .

| Parameter | This compound | Moxifloxacin Hydrochloride |

|---|---|---|

| Spectrum | Gram-positive | Broad (Gram+, Gram-, atypical) |

| Mechanism | Protein synthesis inhibitor | DNA synthesis inhibitor |

Q & A

What are the key considerations for synthesizing Dehydroclindamycin Hydrochloride in a laboratory setting?

Basic Research Question

Synthesis requires optimization of reaction parameters such as temperature, stoichiometry, and catalyst selection. For example, in analogous hydrochloride syntheses, hydroxylamine hydrochloride and benzonitrile are reacted under controlled alkaline conditions (e.g., 30% NaOH at 40°C for 6 hours), followed by acidification to precipitate the product . Key steps include:

- Reagent purity validation (e.g., TLC monitoring for reaction completion).

- pH adjustment (e.g., using 2N HCl to pH 6–7 for crystallization).

- Purification via vacuum drying or solvent recrystallization .

What safety protocols should be followed when handling this compound?

Basic Research Question

Safety protocols align with general guidelines for hydrochloride salts:

- Personal Protective Equipment (PPE): Lab coats, gloves, and respiratory protection for aerosolized particles .

- Ventilation: Use fume hoods to prevent inhalation exposure, as hydrochloride vapors may cause dizziness or respiratory irritation .

- Emergency Procedures: Immediate eye/skin washing with water for 15+ minutes and medical consultation for ingestion .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Contradictions often arise from impurities or instrument variability. Methodological solutions include:

- Cross-validation: Use complementary techniques (e.g., NMR for structural confirmation, HPLC for purity >98% ).

- Reference Standards: Compare against pharmacopeial-grade materials (e.g., EP/BP standards for related hydrochlorides) .

- Statistical Analysis: Replicate measurements to identify outliers and ensure data reproducibility .

What experimental design strategies are recommended for assessing the compound's stability under various conditions?

Advanced Research Question

Adopt a Design of Experiments (DoE) approach:

- Stress Testing: Expose the compound to thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 1–13) conditions .

- Response Variables: Monitor degradation via HPLC peak area changes or mass loss .

- Statistical Models: Use ANOVA to identify significant degradation factors and optimize storage conditions .

Which analytical techniques are most suitable for purity assessment of hydrochloride salts?

Basic Research Question

Prioritize techniques with high sensitivity and specificity:

- HPLC: Quantify impurities using C18 columns and UV detection (e.g., 254 nm for aromatic moieties) .

- Melting Point Analysis: Validate consistency with literature values (e.g., 77–80°C for benzamidine oxime ).

- Elemental Analysis: Confirm stoichiometry of carbon, hydrogen, and nitrogen .

How to address low yield issues during scale-up synthesis?

Advanced Research Question

Low yields during scale-up often stem from inefficient mixing or heat transfer. Mitigation strategies include:

- Catalyst Optimization: Evaluate phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reaction rates .

- Solvent Selection: Use polar aprotic solvents (e.g., isopropanol) to improve solubility and reduce side reactions .

- Kinetic Studies: Profile reaction intermediates via in-situ FTIR or Raman spectroscopy to identify bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.